SRI-011381 hydrochloride

Alzheimer's disease Amyloid-beta clearance Microglial phagocytosis

SRI-011381 hydrochloride is the only TGF-β pathway agonist that combines oral bioavailability (~50%), blood-brain barrier permeability, and validated lysosomal restoration activity. Unlike endogenous TGF-β1 (non-orally bioavailable) or Kartogenin (no lysosomal activity), it enables non-invasive CNS studies—enhancing Aβ clearance and cognitive function in Alzheimer's models. In fibrosis research, it reliably activates Smad2/3 and upregulates collagen-1/α-SMA. Choose this compound when experimental design demands a CNS-penetrant, orally active TGF-β activator with documented lysosomal function enhancement. For research use only; not for human use.

Molecular Formula C20H32ClN3O
Molecular Weight 365.9 g/mol
Cat. No. B2787818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRI-011381 hydrochloride
Molecular FormulaC20H32ClN3O
Molecular Weight365.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N(CC2CCNCC2)CC3=CC=CC=C3.Cl
InChIInChI=1S/C20H31N3O.ClH/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18;/h1,3-4,7-8,18-19,21H,2,5-6,9-16H2,(H,22,24);1H
InChIKeyGPNMJVSGNMDOJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SRI-011381 Hydrochloride: Procurement-Grade TGF-β/Smad Agonist for Neurodegenerative Disease Research


SRI-011381 hydrochloride (CAS 2070014-88-7) is a small-molecule agonist of the transforming growth factor-beta (TGF-β) signaling pathway, specifically promoting phosphorylation of Smad2/3 intracellular mediators [1]. Unlike endogenous TGF-β ligands or broad-spectrum pathway modulators, this compound demonstrates oral bioavailability, blood-brain barrier permeability, and a dual mechanism involving both canonical TGF-β/Smad activation and restoration of lysosomal function [2]. These properties position SRI-011381 hydrochloride as a specialized tool for investigating neurodegenerative conditions including Alzheimer's and Parkinson's diseases, where TGF-β signaling attenuation correlates with disease progression [3].

SRI-011381 Hydrochloride: Why Generic TGF-β Agonist Substitution Compromises Experimental Reproducibility


TGF-β signaling agonists and modulators represent a chemically and mechanistically heterogeneous class. Endogenous TGF-β1 ligand exhibits broad, context-dependent effects and lacks oral bioavailability and blood-brain barrier penetration [1]. Small-molecule alternatives such as IDE1 target embryonic stem cell differentiation with distinct potency profiles, while inhibitors like SB-431542 or SIS3 produce opposing pathway effects [2]. Even compounds with overlapping Smad activation mechanisms, such as Kartogenin, diverge substantially in potency, lysosomal activity, and in vivo pharmacokinetics [3]. Consequently, substituting SRI-011381 hydrochloride with any alternative TGF-β pathway modulator—without accounting for these quantifiable differences—introduces confounding variables that undermine cross-study comparability, dose-response interpretation, and translational relevance. The evidence below substantiates these critical differentiators.

SRI-011381 Hydrochloride: Quantified Differentiation Evidence for Procurement Decisions


SRI-011381 Hydrochloride vs. Kartogenin: Differential Enhancement of Aβ Phagocytosis in Macrophages

SRI-011381 hydrochloride demonstrates quantifiable enhancement of amyloid-beta (Aβ) phagocytosis, a mechanism critical for Alzheimer's disease pathology clearance. When tested in parallel with Kartogenin (KGN) in J774A.1 and THP-1 macrophage cell lines, SRI-011381 at 2 µM and 5 µM concentrations increased phagocytosis of Aβ42 by >20% compared to untreated controls [1]. In the same experimental system, Kartogenin also enhanced TMEM119 expression and Aβ clearance, but the two compounds were evaluated as distinct small-molecule interventions with non-identical potency profiles [1].

Alzheimer's disease Amyloid-beta clearance Microglial phagocytosis

SRI-011381 Hydrochloride vs. SB-431542: Opposing Directionality in TGF-β1/SMAD Signaling Modulation

SRI-011381 hydrochloride functions as a TGF-β signaling agonist, whereas SB-431542 acts as a potent ALK5 (TGF-β type I receptor) inhibitor. In a rat traumatic neuroma model using aligned nanofiber conduits, SB-431542 was employed to suppress TGF-β1/SMAD signaling, while SRI-011381 hydrochloride was used to enhance the same pathway . These compounds demonstrate diametrically opposed effects on α-smooth muscle actin (α-SMA) expression and collagen proliferation, confirming that SRI-011381 and SB-431542 cannot be interchanged without fundamentally altering experimental outcomes .

Traumatic neuroma Fibrosis TGF-β/Smad signaling

SRI-011381 Hydrochloride vs. Endogenous TGF-β1 Ligand: Superior Oral Bioavailability and Blood-Brain Barrier Penetration

Endogenous TGF-β1 is a large protein ligand (~25 kDa homodimer) requiring parenteral administration and lacking meaningful blood-brain barrier penetration. SRI-011381 hydrochloride is a small-molecule agonist (MW 365.94 g/mol) with demonstrated oral bioavailability of approximately 50% following oral administration in FBV mice, with rapid absorption observed [1]. Additionally, the compound exhibits blood-brain barrier permeability, enabling CNS target engagement in neurodegenerative disease models . No comparable oral bioavailability or CNS penetration data exist for recombinant TGF-β1 protein.

Pharmacokinetics Oral bioavailability CNS drug delivery

SRI-011381 Hydrochloride vs. SIS3: Distinct Mechanistic Selectivity (Smad2/3 Activation vs. Smad3 Inhibition)

SRI-011381 hydrochloride promotes phosphorylation of both Smad2 and Smad3 (p-Smad2/3), functioning as a pathway agonist [1]. In direct contrast, SIS3 (Specific Inhibitor of Smad3) selectively inhibits Smad3 phosphorylation with an IC50 of 3 µM and attenuates TGF-β1-induced Smad3-Smad4 interaction [2]. These compounds operate at distinct nodes within the TGF-β signaling cascade with opposing functional outcomes, rendering them non-interchangeable for studies requiring Smad2/3 activation versus Smad3-specific inhibition.

Smad signaling TGF-β pathway Selectivity profiling

SRI-011381 Hydrochloride: Lysosomal Restoration Activity Unshared with Conventional TGF-β Modulators

SRI-011381 hydrochloride possesses a unique dual mechanism: canonical TGF-β/Smad activation coupled with direct restoration of lysosomal function, including promotion of lysosomal acidification and enhanced breakdown of lysosomal cargo [1]. This lysosomal activity is not reported for other TGF-β pathway agonists such as Kartogenin, nor for endogenous TGF-β1 ligand. The compound was selected from a phenotypic screen specifically for its capacity to restore lysosomal function, distinguishing it from compounds identified solely through target-based TGF-β receptor screening [2].

Lysosomal function Autophagy Neurodegeneration

SRI-011381 Hydrochloride vs. LY2109761: Agonist vs. Dual Inhibitor Distinction for Fibrosis and Oncology Studies

LY2109761 is a small-molecule dual inhibitor of TGF-β type I and type II receptors, suppressing both canonical and non-canonical TGF-β signaling. In contrast, SRI-011381 hydrochloride functions as a pathway agonist, increasing Smad2/3 phosphorylation and promoting fibrotic gene expression (TGF-β1, NALP3, collagen-1, α-SMA) in mouse lung fibroblasts at 10 µM [1]. In epithelial-mesenchymal transition (EMT) models, SRI-011381 has been shown to mitigate the effects of NRP1 knockdown on EMT and ECM deposition . These opposing pharmacological profiles render SRI-011381 appropriate for studies requiring pathway activation, while LY2109761 serves inhibition-based experimental designs.

Fibrosis Epithelial-mesenchymal transition TGF-β receptor pharmacology

SRI-011381 Hydrochloride: Validated Application Scenarios for Research Procurement


Alzheimer's Disease Amyloid-β Clearance and Cognitive Rescue Studies

SRI-011381 hydrochloride is validated for Alzheimer's disease research requiring enhanced Aβ clearance and cognitive improvement. In APP751Lon,Swe transgenic mice, 10 mg/kg oral administration for 10 weeks increased contextual fear conditioning freezing time and spontaneous alternations in Y-maze, indicating prevention of memory deficits [1]. In 5xFAD mice, the compound enhanced microglial TMEM119 expression and promoted Aβ clearance even during mid-stage disease, improving cognitive function [2]. In vitro, 2-5 µM SRI-011381 increased macrophage Aβ42 phagocytosis by >20% [1]. This scenario is contraindicated for studies requiring TGF-β pathway inhibition; SB-431542 or LY2109761 are appropriate alternatives for inhibition-based designs.

Fibrosis and Epithelial-Mesenchymal Transition (EMT) Pathway Activation Studies

SRI-011381 hydrochloride is suitable for fibrosis research requiring TGF-β/Smad pathway activation. At 10 µM, it promotes proliferation of mouse lung fibroblasts and significantly increases TGF-β1, NALP3, collagen-1, and α-SMA expression [1]. In traumatic neuroma models, SRI-011381 enhances α-SMA and collagen proliferation [2]. The compound also mitigates NRP1 knockdown effects on EMT and ECM deposition . For studies requiring TGF-β pathway suppression, SB-431542 (ALK5 inhibitor) or LY2109761 (dual receptor inhibitor) should be procured instead.

Lysosomal Dysfunction and Autophagy Research in Neurodegeneration

SRI-011381 hydrochloride is uniquely positioned for studies investigating lysosomal dysfunction in neurodegenerative diseases. The compound physically targets the lysosome, promotes lysosomal acidification, increases breakdown of lysosomal cargo, and improves lysosomal resilience to damage [1]. It was selected from a phenotypic screen specifically for lysosomal restoration activity, a property not shared by other TGF-β agonists including Kartogenin or endogenous TGF-β1 [2]. This scenario is exclusively served by SRI-011381; no alternative TGF-β agonist offers validated lysosomal activity.

CNS-Targeted Oral TGF-β Activation Studies

SRI-011381 hydrochloride is the appropriate procurement choice for studies requiring oral administration and CNS penetration of a TGF-β agonist. The compound demonstrates ~50% oral bioavailability in mice with rapid absorption [1], and exhibits blood-brain barrier permeability enabling direct CNS target engagement [2]. It protects mice against kainic acid-induced excitotoxicity and neurodegeneration, and reduces neurodegeneration in APP751Lon,Swe transgenic mice [1]. This scenario precludes the use of recombinant TGF-β1 protein, which lacks oral bioavailability and BBB penetration, requiring invasive administration routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SRI-011381 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.